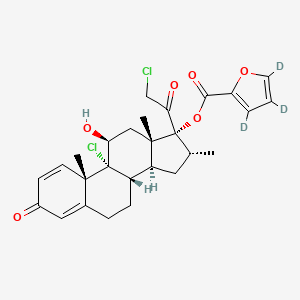
(R)-3-Hydroxy Midostaurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The compound ®-3-Hydroxy Midostaurin retains the core structure of midostaurin but includes a hydroxyl group at the 3-position, which may influence its biological activity and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy Midostaurin typically involves the semi-synthetic modification of staurosporine, an alkaloid derived from the bacterium Streptomyces staurosporeus. The process includes several key steps:
Benzoylation Reaction: Staurosporine undergoes benzoylation to form midostaurin.
Hydroxylation: Midostaurin is then hydroxylated at the 3-position to produce ®-3-Hydroxy Midostaurin.
Industrial Production Methods
Industrial production of ®-3-Hydroxy Midostaurin involves optimizing the reaction conditions to achieve high purity and yield. This includes controlling the temperature, pH, and the use of specific catalysts to minimize impurities and maximize the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Hydroxy Midostaurin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces a ketone derivative.
Reduction: Results in the removal of the hydroxyl group.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-Hydroxy Midostaurin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic benefits in treating cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
®-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts cell signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midostaurin: The parent compound, used in the treatment of AML and SM.
CGP62221: A 10-O-demethylated metabolite of midostaurin.
Epimeric C3-hydroxylated compounds (e1 and e2): Metabolites of midostaurin with hydroxyl groups at different positions
Uniqueness
®-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group at the 3-position, which may enhance its binding affinity and specificity for certain kinases compared to its parent compound and other metabolites. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .
Propriétés
Numéro CAS |
155848-20-7 |
|---|---|
Formule moléculaire |
C35H30N4O5 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1 |
Clé InChI |
ZZSBPGIGIUFJRA-ZFQVYDAQSA-N |
SMILES isomérique |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


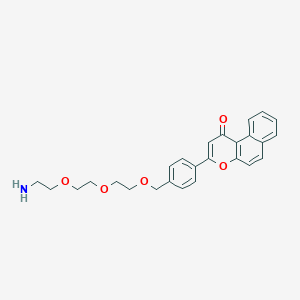
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
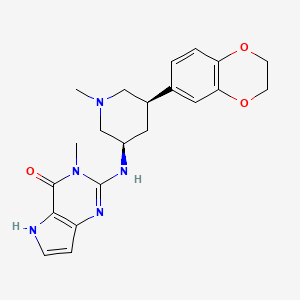

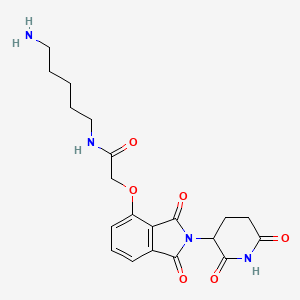
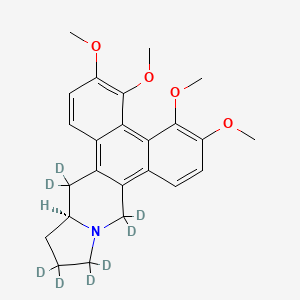
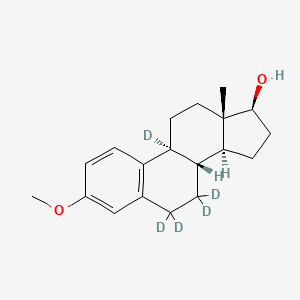
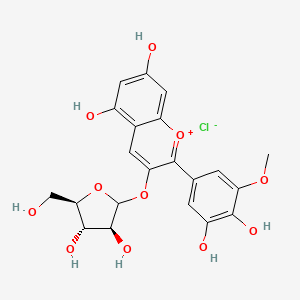
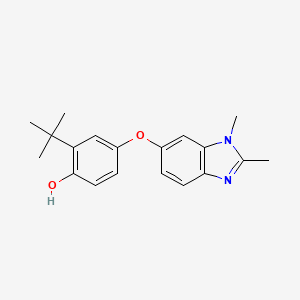

![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
